Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Overview
Description
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a propyl group attached to the thiadiazole ring and an oxoaminoacetic acid moiety. It has garnered interest due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is neurons in the brain . This compound, which features a 1,3,4-thiadiazole moiety, is known to have anticonvulsant activity .
Mode of Action
This compound interacts with its neuronal targets by releasing chloride ions via the GABAA pathway . This prevents neurons from firing, thereby exerting its anticonvulsant effect . The compound may also form a hydrogen bond with the active centers of cell constituents, interfering with normal cell processes .
Biochemical Pathways
The GABAA pathway is the primary biochemical pathway affected by this compound . By releasing chloride ions, this compound inhibits neuronal firing, which can help control seizures .
Pharmacokinetics
Physicochemical parameters such as xlogp, kaapa2, and quadrupole1 have been correlated with its cytotoxic activity on a-549 (lung carcinoma) cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of neuronal firing in the brain . This results in its anticonvulsant activity .
Action Environment
It’s worth noting that certain conditions may affect the persistence of similar compounds in soil and water/sediment systems .
Biochemical Analysis
Biochemical Properties
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind effectively with α, β tubulin proteins, which are crucial for cell division and structure . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxic activity on A-549 (lung carcinoma) cells, indicating its potential as an anti-cancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to tubulin proteins inhibits their polymerization, which is essential for cell division . This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the compound’s safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Detailed studies on its metabolic pathways are necessary to optimize its therapeutic potential and minimize adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is crucial for predicting its pharmacokinetics and optimizing its delivery to target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as crystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates possible anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without the propyl group or oxoaminoacetic acid moiety.
1,3,4-Oxadiazole: Similar to thiadiazole but with an oxygen atom instead of sulfur.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a propyl group.
Uniqueness
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-3-4-9-10-7(14-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJGOACSXXVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194488 | |
Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83244-83-1 | |
Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83244-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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